Cas no 618-48-4 (3-Chlorobenzamide)

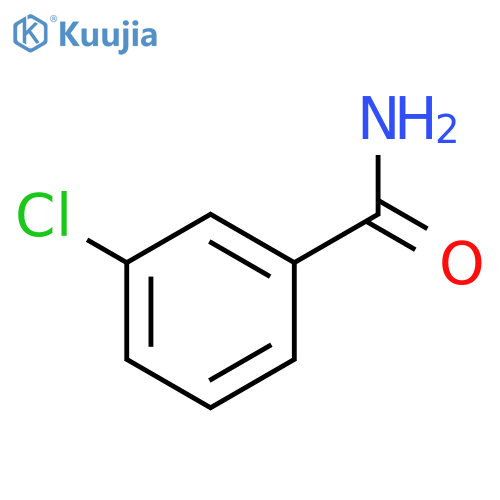

3-Chlorobenzamide structure

商品名:3-Chlorobenzamide

3-Chlorobenzamide 化学的及び物理的性質

名前と識別子

-

- m-Chlorobenzamide

- 3-Chlorobenzamide

- 3-Chloro-benzamide

- 3-chloro-benzoic acid amide

- Benzamide,3-chloro

- Benzamide,m-chloro

- EINECS 210-554-7

- Benzamide, 3-chloro-

- Benzamide, m-chloro- (8CI)

- MJTGQALMWUUPQM-UHFFFAOYSA-N

- Benzamide, m-chloro-

- 5-chlorobenzamide

- PubChem3618

- C11731

- HMS1780A07

- 3-CHLOROBENZAMIDE, AldrichCPR

- STR00492

- BDBM50106202

- VZ2668

- CHEMBL419245

- Z33546479

- BRN 1859940

- SB76053

- SY030316

- SCHEMBL283924

- EN300-29411

- A833448

- CHEBI:10587

- AKOS001129740

- CS-0151380

- J-512310

- Q27108665

- InChI=1/C7H6ClNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10

- NS00034815

- 618-48-4

- FT-0615454

- SCHEMBL11557655

- WCE

- D70126

- DTXSID10210799

- MFCD00014799

- DB-054006

- Benzamide, m-chloro-(8CI)

- DTXCID90133290

-

- MDL: MFCD00014799

- インチ: 1S/C7H6ClNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)

- InChIKey: MJTGQALMWUUPQM-UHFFFAOYSA-N

- ほほえんだ: ClC1=C([H])C([H])=C([H])C(C(N([H])[H])=O)=C1[H]

- BRN: 1859940

計算された属性

- せいみつぶんしりょう: 155.01400

- どういたいしつりょう: 155.013792

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.1

- 互変異性体の数: 2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 色と性状: 不明2。密度(g/ml、25℃)

- 密度みつど: 1.2187 (rough estimate)

- ゆうかいてん: 133.0 to 136.0 deg-C

- ふってん: 273.7 °C at 760 mmHg

- フラッシュポイント: 119.4 °C

- 屈折率: 1.5618 (estimate)

- PSA: 43.09000

- LogP: 2.13920

3-Chlorobenzamide セキュリティ情報

- 危険カテゴリコード: 36/37/38-43

- セキュリティの説明: S24/25

- RTECS番号:CV2443774

-

危険物標識:

- 危険レベル:IRRITANT

- リスク用語:R36/37/38

- セキュリティ用語:S24/25

3-Chlorobenzamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

3-Chlorobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222020-100g |

3-Chlorobenzamide |

618-48-4 | 98% | 100g |

¥1600 | 2023-04-13 | |

| Enamine | EN300-29411-0.5g |

3-chlorobenzamide |

618-48-4 | 95% | 0.5g |

$19.0 | 2023-09-06 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0562-25G |

3-Chlorobenzamide |

618-48-4 | >98.0%(N) | 25g |

¥690.00 | 2024-04-16 | |

| Enamine | EN300-29411-0.05g |

3-chlorobenzamide |

618-48-4 | 95% | 0.05g |

$19.0 | 2023-09-06 | |

| eNovation Chemicals LLC | D752243-25g |

3-CHLOROBENZAMIDE |

618-48-4 | 98% | 25g |

$105 | 2024-06-06 | |

| Enamine | EN300-29411-10.0g |

3-chlorobenzamide |

618-48-4 | 95% | 10.0g |

$34.0 | 2023-02-14 | |

| TRC | C429078-1g |

3-Chlorobenzamide |

618-48-4 | 1g |

$ 80.00 | 2022-06-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PN621-100g |

3-Chlorobenzamide |

618-48-4 | 98.0%(N) | 100g |

¥3696.0 | 2022-05-30 | |

| TRC | C429078-100mg |

3-Chlorobenzamide |

618-48-4 | 100mg |

$ 50.00 | 2022-06-06 | ||

| TRC | C429078-500mg |

3-Chlorobenzamide |

618-48-4 | 500mg |

$ 65.00 | 2022-06-06 |

3-Chlorobenzamide 関連文献

-

Lingaswamy Kadari,William Erb,Thierry Roisnel,Palakodety Radha Krishna,Florence Mongin New J. Chem. 2020 44 15928

-

Mrinal Bhunia,Sumeet Ranjan Sahoo,Arpan Das,Jasimuddin Ahmed,Sreejyothi P.,Swadhin K. Mandal Chem. Sci. 2020 11 1848

-

Showkat Ahmad Bhat,Mohammad Yaqoob Bhat,Suhail A. Rather,Ifshana Gani,Khursheed Ahmad Bhat,Qazi Naveed Ahmed Org. Biomol. Chem. 2022 20 8197

-

4. The dipole moments, molar Kerr constants, and solution-state conformations of some substituted benzamidesRaymond K. Pierens,Alan J. Williams J. Chem. Soc. Perkin Trans. 2 1980 235

-

Ke Yang,Yuqi Wang,Xinyong Chen,Adnan A. Kadi,Hoong-Kun Fun,Hao Sun,Yan Zhang,Hongjian Lu Chem. Commun. 2015 51 3582

推奨される供給者

Amadis Chemical Company Limited

(CAS:618-48-4)3-Chlorobenzamide

清らかである:99%

はかる:100g

価格 ($):216.0